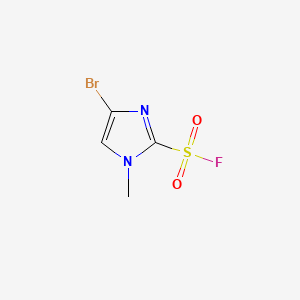

4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride

CAS No.:

Cat. No.: VC18037855

Molecular Formula: C4H4BrFN2O2S

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrFN2O2S |

|---|---|

| Molecular Weight | 243.06 g/mol |

| IUPAC Name | 4-bromo-1-methylimidazole-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3 |

| Standard InChI Key | WCVKLRUJEKFCNR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(N=C1S(=O)(=O)F)Br |

Introduction

Synthesis Strategies

Bromination of 1-Methylimidazole

The synthesis begins with regioselective bromination of 1-methylimidazole. As demonstrated in , bromination under acidic conditions (acetic acid, NaOAc) with excess Br₂ yields 2,4,5-tribromo-1-methyl-1H-imidazole. Subsequent reductive debromination using Na₂SO₃ selectively removes bromines from positions 2 and 5, yielding 4-bromo-1-methyl-1H-imidazole ( , 62% yield).

Sulfonylation and Fluorination

Introducing the sulfonyl fluoride group requires two steps:

-

Sulfonylation: Reacting 4-bromo-1-methyl-1H-imidazole with a sulfurylating agent. In , 1,1′-sulfonylbis(2-methylimidazole) (5) was synthesized using SO₂Cl₂ and 2-methylimidazole, followed by fluorination with KF. Adapting this method, sulfonylation of the brominated imidazole intermediate with SO₂Cl₂ could yield the corresponding sulfonyl chloride.

-

Fluorination: Treating the sulfonyl chloride with KF or similar fluoride sources replaces the chloride with fluoride. For example, achieved 83% yield in converting sulfonyl chloride 6 to sulfonyl fluoride 3 using aqueous KF .

Alternative Approach: Direct use of SO₂F₂ gas is avoided due to handling challenges . Instead, stable sulfonylating reagents like SuFEx-IT (1-methylimidazolium-1-sulfonyl fluoride triflate) may streamline the process .

Physicochemical Properties

Spectral Data

While direct data for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unavailable, analogous compounds provide insights:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methyl group (δ ~2.6 ppm) and aromatic protons (δ ~7.3–7.4 ppm) .

-

¹⁹F NMR: A distinct peak near δ 58–60 ppm, characteristic of sulfonyl fluorides .

Stability and Reactivity

-

Hydrolytic Stability: Sulfonyl fluorides hydrolyze slowly in aqueous media, releasing HF. Storage at ≤ −18°C is recommended to prevent degradation .

-

SuFEx Reactivity: The -SO₂F group undergoes rapid exchange with nucleophiles (e.g., amines, alcohols), enabling click chemistry applications .

Applications in Organic Synthesis

SuFEx Click Chemistry

The sulfonyl fluoride moiety participates in two-step click reactions:

-

Sulfur-Fluoride Exchange: Reacts with silyl ethers or amines to form stable sulfonate esters or sulfonamides.

-

Post-Functionalization: The bromine at position 4 allows Pd-catalyzed cross-coupling (e.g., with boronic acids) to introduce diverse aryl/alkyl groups .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume